

"5,6-Diamino-2,4-dihydroxypyrimidine sulfate"

CAS number and synonyms.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5,6-Diamino-2,4-dihydroxypyrimidine sulfate
Cat. No.:	B1585318

[Get Quote](#)

An In-Depth Technical Guide to **5,6-Diamino-2,4-dihydroxypyrimidine sulfate**

Abstract

This technical guide provides a comprehensive overview of **5,6-Diamino-2,4-dihydroxypyrimidine sulfate**, a pivotal chemical intermediate in pharmaceutical and biochemical research. We will delve into its fundamental chemical identity, including its various CAS numbers and synonyms, and explore its physicochemical properties. The narrative will then transition to its synthesis, elucidating the strategic chemical transformations that yield this versatile pyrimidine derivative. A significant portion of this guide is dedicated to its applications, highlighting its role as a foundational building block in the development of therapeutic agents, particularly in oncology and virology. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical utility of this compound.

Core Chemical Identity and Properties

5,6-Diamino-2,4-dihydroxypyrimidine, often referred to as 5,6-diaminouracil, is a heterocyclic organic compound. In laboratory and industrial settings, it is most commonly handled as a sulfate salt to improve stability and handling characteristics. It is crucial for researchers to distinguish between the parent compound and its various salt and hydrate forms, as this affects molecular weight calculations, solubility, and reactivity.

CAS Numbers and Synonyms

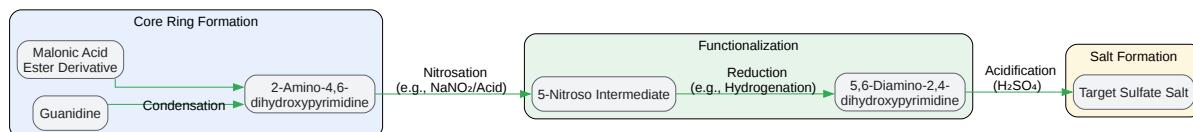
The Chemical Abstracts Service (CAS) has assigned different numbers to the parent molecule and its common salt forms. Misidentification can lead to significant errors in experimental design and procurement.

Form	CAS Number	Key Synonyms
Parent Compound	3240-72-0	5,6-Diaminouracil; 5,6-Diamino-2,4(1H,3H)-pyrimidinedione; 4,5-Diaminouracil ^{[1][2][3]}
Sulfate Salt (1:1)	32014-70-3; 42965-55-9	5,6-Diaminouracil sulfate; 4,5-Diaminouracil Sulfate; 5,6-Diamino-2,4-dihydroxypyrimidine sulfate ^{[1][4][5][6]}
Sulfate Dihydrate	63981-35-1	5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate; 5,6-Diaminouracil sulfate dihydrate ^{[7][8]}

A variety of synonyms are used across literature and commercial listings, reflecting its structural similarity to uracil. Common synonyms include 5,6-Diamino-2,4(1H,3H)-pyrimidinedione Sulfate, 4,5-Diaminouracil Sulfate, and several NSC identifiers such as NSC 264289, NSC 3102, and NSC 42280.^[1]

Physicochemical Properties

The properties of the sulfate salt are critical for its application in synthesis, dictating solvent choice, reaction temperature, and purification strategies.


Property	Value	Source
Molecular Formula	C ₄ H ₈ N ₄ O ₆ S (for the 1:1 sulfate salt)	[4][9]
Molecular Weight	~240.19 g/mol	[4][6][9]
Appearance	Light yellow to brown crystalline powder	[7]
Melting Point	>260 °C (with decomposition)	[4][9]
IUPAC Name	5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid	[1]

Synthesis and Mechanism

The synthesis of 5,6-diaminouracil and its salts is a multi-step process that begins with the construction of the core pyrimidine ring. The choice of this pathway is rooted in the high availability of starting materials and the thermodynamic favorability of the cyclization reaction.

General Synthesis Pathway

A widely adopted and efficient method involves the condensation of guanidine with a substituted malonic acid ester. This reaction directly forms a 2-amino-4,6-dihydroxypyrimidine ring system.[10] To achieve the target 5,6-diamino substitution, subsequent functionalization is required. This typically involves a two-step process: nitrosation at the C5 position, followed by the reduction of the nitroso group to an amine. This strategic sequence is preferred because direct diamination is challenging and often results in low yields and side products.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5,6-Diamino-2,4-dihydroxypyrimidine sulfate**.

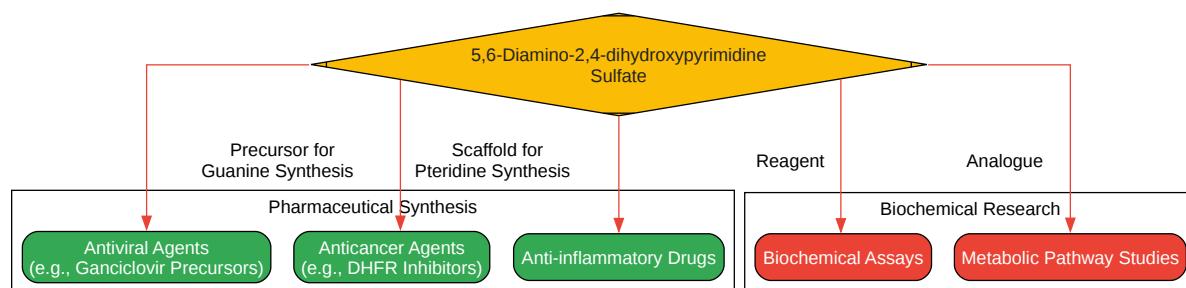
Key Experimental Protocol: Synthesis of the Pyrimidine Core

This protocol is a foundational step, adapted from established methods for the synthesis of 2,4-diamino-6-hydroxypyrimidine, a closely related precursor.[11][12] The causality behind using sodium ethoxide is its function as a strong base, which is necessary to deprotonate the guanidine and the malonic ester, thereby activating them for the crucial condensation reaction.

Objective: To synthesize the core pyrimidine ring via condensation.

Materials:

- Guanidine nitrate or hydrochloride
- Ethyl cyanoacetate (or other malonic ester)
- Sodium metal
- Anhydrous ethanol
- Glacial acetic acid


Procedure:

- Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser, carefully dissolve sodium metal (1 molar equivalent) in anhydrous ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; appropriate safety measures are paramount.
- Activation of Reactants: Once the sodium has fully dissolved, cool the sodium ethoxide solution. Add ethyl cyanoacetate (1 molar equivalent). In a separate flask, prepare another equivalent of sodium ethoxide solution and add guanidine hydrochloride (1.02 molar equivalents).[12]

- Condensation Reaction: Filter the guanidine/ethoxide solution to remove the precipitated sodium chloride. Add this clear filtrate to the ethyl sodiocyanacetate solution.[12]
- Reflux: Heat the combined reaction mixture under reflux for 2-4 hours. This provides the necessary activation energy for the cyclization to proceed to completion.[12][13]
- Work-up and Precipitation: Evaporate the mixture to dryness. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid to a pH of approximately 7.[11][13] The purpose of acidification is to neutralize any remaining base and precipitate the less soluble pyrimidine product.
- Isolation: Cool the solution to 5-10°C to maximize crystallization. Filter the resulting precipitate, wash with cold water, and dry to obtain the pyrimidine product.[13]

Applications in Drug Development and Research

The utility of **5,6-Diamino-2,4-dihydroxypyrimidine sulfate** stems from its pyrimidine core and the two adjacent amino groups, which provide a reactive handle for building more complex heterocyclic systems, such as purines and pteridines.

[Click to download full resolution via product page](#)

Caption: Key application areas for **5,6-Diamino-2,4-dihydroxypyrimidine sulfate**.

Intermediate in Pharmaceutical Synthesis

- Antiviral Drugs: The compound is a critical starting material for the synthesis of guanine.[11] Guanine and its analogues are the backbone of many antiviral medications, including Ganciclovir, which is used to treat cytomegalovirus (CMV) infections. The synthesis involves cyclizing the 5,6-diamino groups with a one-carbon source like formamide to form the imidazole ring of the purine system.[11]
- Anticancer Agents: Pyrimidine derivatives are widely explored in oncology.[14] This compound serves as a precursor for molecules that can act as dihydrofolate reductase (DHFR) inhibitors.[15] DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a proven strategy for halting cancer cell proliferation. The synthesis of these inhibitors often involves building a pteridine ring system from the diaminopyrimidine core.[15]
- Anti-inflammatory Research: Derivatives of diaminopyrimidines have been investigated for their ability to suppress nitric oxide (NO) production, a key mediator in inflammation.[10] This makes the parent scaffold a valuable starting point for developing novel anti-inflammatory agents.

Tool for Biochemical Research

As a pyrimidine analogue, 5,6-diaminouracil sulfate can be used as a research tool. Its structural similarity to natural nucleobases allows it to be used in studies to probe and potentially interfere with nucleic acid metabolism, which can be relevant in antiviral or anticancer research.[1] It also serves as a reagent in various biochemical assays, helping researchers to investigate enzyme activity and metabolic pathways.[7]

Safety and Handling

Proper handling of **5,6-Diamino-2,4-dihydroxypyrimidine sulfate** is essential in a laboratory setting.

- Hazard Codes: It is typically classified with the hazard code Xi (Irritant).[4]
- Risk Phrases: Associated risk phrases include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[4]

- Safety Phrases: Recommended safety phrases are S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S36 (Wear suitable protective clothing).[4]
- GHS Statements: Under the Globally Harmonized System, it may be classified as H302 (Harmful if swallowed). Precautionary statements include P264 (Wash hands thoroughly after handling) and P270 (Do not eat, drink or smoke when using this product).[2]

Conclusion

5,6-Diamino-2,4-dihydroxypyrimidine sulfate is more than a simple chemical; it is an enabling tool for innovation in medicine and science. Its well-defined synthesis pathway and versatile reactivity make it an indispensable intermediate for creating complex therapeutic agents. For drug development professionals and researchers, a thorough understanding of its properties, synthesis, and applications is fundamental to leveraging its full potential in creating next-generation treatments for a range of diseases. Its continued use as a foundational scaffold ensures its relevance in the field for years to come.

References

- Chem-Impex. (n.d.). Sulfate de 5,6-diamino-2,4-dihydroxypyrimidine dihydraté.
- Smolecule. (n.d.). Buy **5,6-Diamino-2,4-dihydroxypyrimidine sulfate** | 42965-55-9.
- CP Lab Safety. (n.d.). 5, 6-Diamino-2, 4-dihydroxypyrimidine Sulfate Dihydrate, min 98%, 1 gram.
- ChemWhat. (n.d.). **5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE** CAS#: 32014-70-3.
- ChemicalBook. (2025). **5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE** - Safety Data Sheet.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine synthesis.
- ChemBK. (2024). 5,6-diaminopyrimidine-2,4(1H,3H)-dione.
- MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1).
- TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.
- National Institutes of Health (NIH). (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- Echemi. (n.d.). 5,6-diaminopyrimidine-2,4(1h,3h)-dione.
- Glenthiam. (n.d.). 5,6-Diaminopyrimidine-2,4(1H,3H)-dione sulfate, 98% Purity, C4H8N4O6S, 5 grams.
- PubMed. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
- PubMed Central (PMC). (2022). Recent Advances in Pyrimidine-Based Drugs.
- U.S. Environmental Protection Agency (EPA). (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- - Substance Details.
- MDPI. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
- Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | 42965-55-9 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | C4H8N4O6S | CID 319643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 5,6-diaminopyrimidine-2,4(1H,3H)-dione [chembk.com]

- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5,6-Diamino-2,4-dihydroxypyrimidine sulfate" CAS number and synonyms.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585318#5-6-diamino-2-4-dihydroxypyrimidine-sulfate-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com